molecular formula C9H18Cl2N2S B11794606 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride

5-Thiomorpholinopent-3-yn-1-amine dihydrochloride

Cat. No.: B11794606
M. Wt: 257.22 g/mol
InChI Key: HHQFQVYDXZXZOW-UHFFFAOYSA-N
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Description

5-Thiomorpholinopent-3-yn-1-amine dihydrochloride is a synthetic organic compound characterized by a thiomorpholine ring (a six-membered heterocycle containing sulfur and nitrogen), a pent-3-yn-1-amine backbone, and two hydrochloride counterions. Its structural complexity arises from the alkyne moiety and the thiomorpholine substituent, which may confer unique reactivity and solubility properties.

Properties

Molecular Formula

C9H18Cl2N2S

Molecular Weight

257.22 g/mol

IUPAC Name

5-thiomorpholin-4-ylpent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C9H16N2S.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H

InChI Key

HHQFQVYDXZXZOW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC#CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride typically involves the reaction of thiomorpholine with a suitable alkyne precursor under specific conditions. The reaction is often carried out in the presence of a base and a solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Thiomorpholinopent-3-yn-1-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Thiomorpholinopent-3-yn-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The dihydrochloride salt form is a common feature among several structurally diverse compounds, including biogenic amines, polymerization initiators, and therapeutic agents. Key structural differences lie in their backbones:

  • Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl): A linear biogenic amine with primary amine groups, used as a standard in analytical chemistry .
  • Trientine Dihydrochloride (C₆H₁₈N₄·2HCl): A tetraamine copper chelator with a linear ethylene backbone, approved for treating Wilson’s disease .
  • S-(2-(Dimethylamino)ethyl) Pseudothiourea Dihydrochloride (C₅H₁₄N₃S·2HCl): Contains a pseudothiourea group and dimethylaminoethyl chain, noted for sensitizing properties .
  • Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride): Feature azo (-N=N-) and amidine groups, used as water-soluble polymerization initiators .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride ~298.3 (calculated) Likely water-soluble Thiomorpholine, alkyne, amine
Putrescine Dihydrochloride 161.08 Water-soluble Primary amines
Trientine Dihydrochloride 219.2 Water-soluble Tetraamine
Azoamidine Dihydrochloride 271.18 Water-soluble Azo, amidine

The dihydrochloride salt form enhances water solubility across all compounds, facilitating their use in aqueous systems. The alkyne in the target compound may confer unique reactivity in click chemistry or coordination environments.

Biological Activity

5-Thiomorpholinopent-3-yn-1-amine dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

PropertyValue
Molecular Formula C₇H₁₄Cl₂N₂S
Molecular Weight 227.17 g/mol
IUPAC Name 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride
CAS Number 1346599-62-9

The biological activity of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride can be attributed to its interaction with various molecular targets within biological systems. Research suggests that it may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride possesses antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Shigella species, which are known for causing dysentery .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage .
  • Potential Therapeutic Uses :
    • Preliminary research suggests that the compound could be explored for therapeutic applications in treating infections and conditions related to oxidative stress.

Case Study 1: Antimicrobial Screening

A study conducted on various medicinal plants revealed that 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride exhibited significant antimicrobial effects against Shigella spp. using UHPLC-LIT-MS/MS techniques to analyze its efficacy .

Case Study 2: Antioxidant Evaluation

In another investigation, the compound was tested for its antioxidant capacity using established assays. Results indicated a promising ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .

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